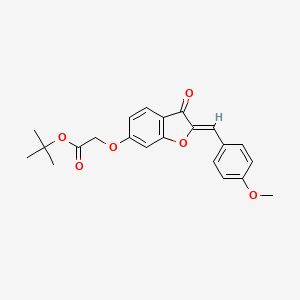

![molecular formula C21H20N2OS B2693823 4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 895641-84-6](/img/structure/B2693823.png)

4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA, imparting diverse pharmacological properties .

Aplicaciones Científicas De Investigación

Green Synthesis and Biological Activity

Ionic Liquid Mediated Synthesis

A novel method has been established for synthesizing chromone-pyrimidine coupled derivatives using an eco-friendly and reusable catalyst, Triethyl ammonium sulphate [Et3NH][HSO4]. This approach offers excellent yields, short reaction times, and mild conditions, highlighting the environmental benefits of green chemistry in drug synthesis. The synthesized compounds exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties, underscoring the pharmacological importance of chromone and pyrimidine pharmacophores when combined (A. P. Nikalje et al., 2017).

Nonlinear Optical Applications

Structural and Optical Exploration

The pyrimidine ring, a core component of DNA and RNA, has been explored for its nonlinear optical (NLO) properties. Studies involving phenyl pyrimidine derivatives have shown significant NLO character, recommending their use in optoelectronic applications. This highlights the potential of thiopyrimidine derivatives in advancing materials science and photonics (A. Hussain et al., 2020).

Antitubercular and Antimicrobial Activity

Synthesis and Evaluation of Novel Derivatives

Research into chromeno[2,3-d]pyrimidine derivatives has yielded compounds with pronounced antitubercular and antimicrobial activities. The synthesis of these compounds from 2-amino-4-phenyl-4H-chromene-3-carbonitrile and their subsequent evaluation against various bacterial and fungal strains demonstrate their potential as effective antimicrobial agents (Nimesh R. Kamdar et al., 2011).

Antimicrobial and Antioxidant Properties

Catalyst-Free Synthesis and Biological Evaluation

A catalyst-free, one-pot synthesis method has been developed for creating diversely substituted chromeno[2,3-d]pyrimidinone derivatives. These compounds have been evaluated for their in vitro antimicrobial activity, showcasing their potential in developing new antibacterial and antifungal treatments. Additionally, a multicomponent reaction involving carbohydrates and β-dicarbonyl compounds has yielded novel compounds with significant antioxidant activity, indicating their potential in oxidative stress management and disease prevention (G. Brahmachari & Nayana Nayek, 2017; Soheila Khajeh Dangolani et al., 2018).

Mecanismo De Acción

Target of action

Pyrimidine derivatives often target enzymes involved in nucleotide synthesis, such as thymidylate synthase, orotate phosphoribosyltransferase, and dihydroorotate dehydrogenase . These enzymes play crucial roles in DNA replication and repair, making them potential targets for anticancer drugs .

Mode of action

Pyrimidine derivatives can inhibit these enzymes, disrupting DNA synthesis and cell division. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical pathways

The affected pathways are primarily those involved in nucleotide synthesis and DNA replication. Disruption of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of pyrimidine derivatives can vary widely depending on their specific chemical structure. Generally, these compounds can be well absorbed and distributed throughout the body. They may be metabolized in the liver and excreted through the kidneys .

Result of action

The ultimate effect of these compounds is typically cytotoxic, leading to cell death. This is why many pyrimidine derivatives are investigated for their potential as anticancer drugs .

Direcciones Futuras

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This suggests that there could be future research directions involving similar compounds like “4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine”.

Propiedades

IUPAC Name |

4-ethylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c1-4-25-21-17-12-16-11-14(3)7-10-18(16)24-20(17)22-19(23-21)15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOZAANFPRUUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2693745.png)

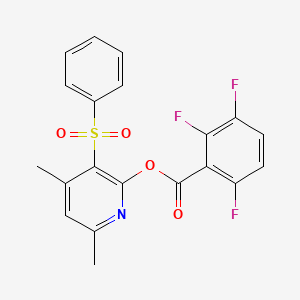

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2693747.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide](/img/structure/B2693748.png)

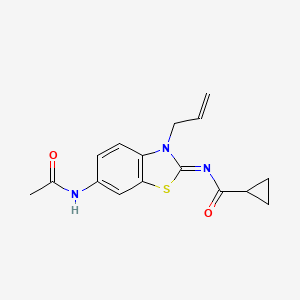

![N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693749.png)

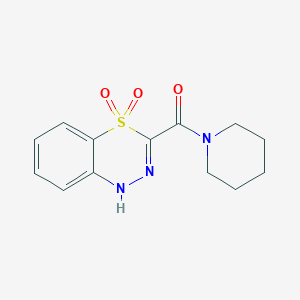

![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)

![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2693754.png)

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)

![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)

![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)